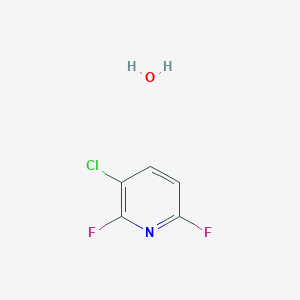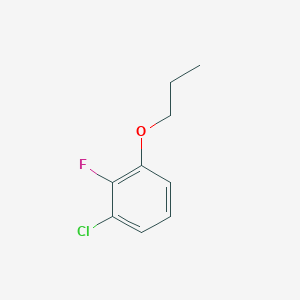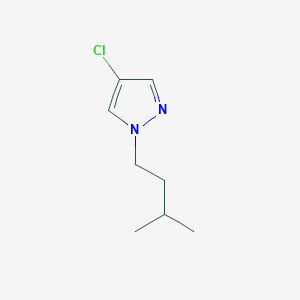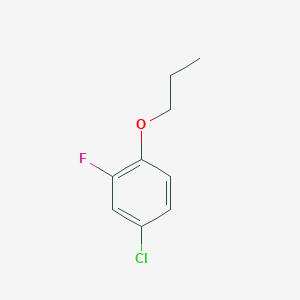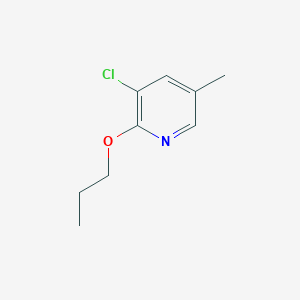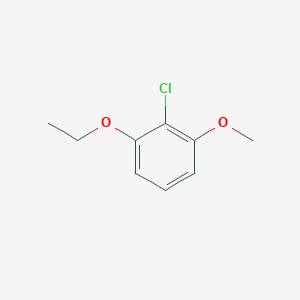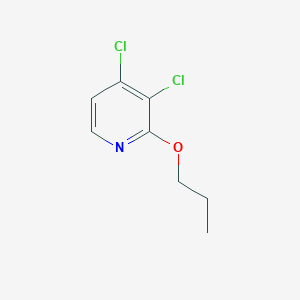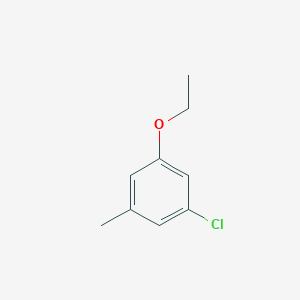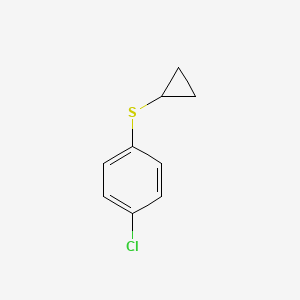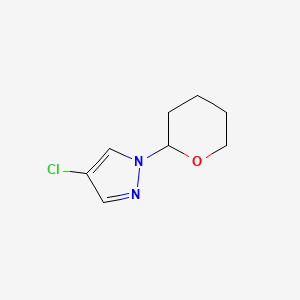
3,5-Dichloro-2-propoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-propoxypyridine is a chemical compound with the molecular formula C8H8Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a propoxy group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3,5-Dichloro-2-propoxypyridine involves the Suzuki–Miyaura coupling reaction. This reaction is catalyzed by palladium acetate and typically occurs in an aqueous medium. The process involves the coupling of 2,3,5-trichloropyridine with arylboronic acids . The reaction conditions are mild and environmentally benign, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of palladium catalysts and aqueous media ensures high yields and efficient production. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product.
化学反应分析
Types of Reactions
3,5-Dichloro-2-propoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in coupling reactions.
Arylboronic Acids: Reactants in the Suzuki–Miyaura coupling.
Aqueous Media: Provides a benign environment for the reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which have applications in pharmaceuticals and agrochemicals.
科学研究应用
3,5-Dichloro-2-propoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-2-propoxypyridine involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of functional groups. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2-pyridone: A similar compound with a pyridone group instead of a propoxy group.
2,3,5-Trichloropyridine: A precursor used in the synthesis of 3,5-Dichloro-2-propoxypyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various coupling reactions and form complex organic compounds makes it valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
3,5-dichloro-2-propoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQEFQXXDGQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
